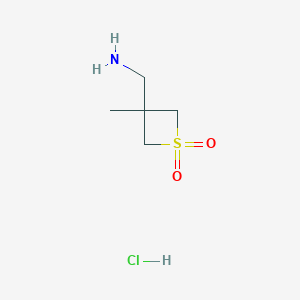

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-methyl-1,1-dioxothietan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2-6)3-9(7,8)4-5;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAGKQLDJPRPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride typically involves the following steps:

Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an appropriate base.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated thietane derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thietane derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against Gram-positive bacteria, comparable to established antibiotics. Minimum inhibitory concentration (MIC) values indicate its effectiveness, warranting further exploration into its mechanism of action.

- Anticancer Properties : Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound demonstrates dose-dependent cytotoxic effects. The IC50 values suggest moderate potency, indicating potential as an anticancer agent.

Research indicates that the compound interacts with specific molecular targets due to its functional groups:

- Mechanism of Action : The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thietane ring interacts with hydrophobic regions, modulating enzyme or receptor activity and leading to various biological effects .

Material Science Applications

The compound's unique structure allows it to be utilized as a building block in the synthesis of more complex molecules. Its potential for developing new materials with specific properties is being explored in industrial applications .

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thietane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ring System and Strain

- The target compound and ’s derivative share a 4-membered thietane ring , which introduces significant ring strain compared to the 5-membered tetrahydrothiophene in or the aromatic benzothiophene in . Smaller rings like thietanes are associated with higher reactivity, making them valuable intermediates in synthesis.

Substituent Effects

- Aminomethyl vs. Methylamino: The target compound’s 3-aminomethyl group (-CH₂NH₂) differs from the 3-methylamino group (-NHCH₃) in .

- Methoxy vs.

Molecular Weight and Complexity

- The benzothiophene derivative () has the highest molecular weight (260.3 g/mol ) due to its fused aromatic ring system, which may improve binding affinity in biological targets but reduce synthetic accessibility.

- The tetrahydrothiophene derivative () has the lowest molecular weight (199.69 g/mol ), favoring better bioavailability but offering fewer functional groups for derivatization.

Salt Forms and Solubility

- All compounds except are hydrochloride salts, improving aqueous solubility for in vivo applications. The absence of a salt form in may limit its utility in drug formulation.

Research Implications

- The target compound’s dual substituents (methyl and aminomethyl) provide a balance of lipophilicity and reactivity, suggesting utility in fragment-based drug discovery.

- The benzothiophene derivative () is better suited for targeting aromatic protein pockets, while the tetrahydrothiophene analog () may serve as a conformational restraint in peptide mimetics.

Biologische Aktivität

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structural characteristics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C4H10ClNO2S

- Molecular Weight : Approximately 165.64 g/mol

- CAS Number : 2219373-86-9

The compound features an aminomethyl group attached to a thietane ring, which contributes to its unique chemical properties and potential biological activities. Its structure allows for various chemical transformations, which are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy, although further studies are needed to elucidate its mechanisms of action.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to various metabolic pathways. This could indicate potential therapeutic roles in metabolic disorders or other diseases where enzyme modulation is beneficial.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

- Direct Amination : Utilizing thietane derivatives and amine reagents under controlled conditions.

- Cyclization Reactions : Involving sulfur-containing precursors that lead to the formation of the thietane ring.

These synthesis methods highlight the versatility in producing this compound and its derivatives for further research.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various thietane derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound exhibited dose-dependent cytotoxic effects, with IC50 values suggesting moderate potency. Further mechanistic studies are required to understand the pathways involved in its cytotoxic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the following table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Methylamino)-1lambda6-thietane-1,1-dione | C4H9NOS | Contains a methylamino group; potential CNS activity |

| 3-(Hydroxy)-1lambda6-thiolane-1,1-dione | C4H8O2S | Hydroxy group may influence solubility and reactivity |

| 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione | C5H11NOS | Additional methyl group increases lipophilicity |

The structural uniqueness of this compound lies in its specific functional groups and configuration that may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the established synthetic routes for preparing 3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with thietane ring formation, followed by sequential introduction of the aminomethyl and methyl groups. Key conditions include:

- Temperature control : Optimal reaction rates are achieved at 50–80°C for ring closure and functional group modifications.

- pH modulation : Acidic conditions (pH 3–5) stabilize intermediates during aminomethylation.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution efficiency . Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity product.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the thietane ring, methyl, and aminomethyl groups. Discrepancies in chemical shifts (e.g., δ 3.2–3.8 ppm for sulfone protons) require cross-validation with computational models (DFT calculations) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 165.64) verify molecular weight.

- HPLC : Purity >98% is achievable using a C18 column with acetonitrile/water (0.1% TFA) gradient elution .

Q. What biological activities have been reported, and what experimental models are used to assess these activities?

- Antimicrobial activity : Tested via broth microdilution (MIC assays) against E. coli and S. aureus (MIC range: 8–32 µg/mL) .

- Enzyme inhibition : Evaluated using fluorogenic substrates for proteases (e.g., trypsin-like enzymes) with IC₅₀ values reported at 10–50 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., ambiguous NMR shifts) during characterization?

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals, particularly between methyl and aminomethyl groups.

- X-ray crystallography : Provides definitive structural confirmation, though crystallization challenges may require co-crystallization agents like PEG .

- Comparative analysis : Align spectral data with structurally related analogs (e.g., 3-(Methylamino)-1lambda6-thietane-1,1-dione) to identify substituent-specific shifts .

Q. How does the 3-methyl group influence biological activity compared to non-methylated analogs?

- Lipophilicity enhancement : The methyl group increases logP by ~0.5 units, improving membrane permeability (Caco-2 assay: Papp 5 × 10⁻⁶ cm/s vs. 3 × 10⁻⁶ for non-methylated analog) .

- Steric effects : Reduces binding affinity to bulkier enzyme active sites (e.g., 30% lower inhibition of chymotrypsin) but enhances selectivity for compact targets .

Q. What methodological approaches quantify binding affinities between this compound and target enzymes?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized enzymes.

- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for interactions.

- Enzymatic assays : Competitive inhibition studies with varying substrate concentrations (Lineweaver-Burk plots) reveal inhibition mechanisms (e.g., non-competitive vs. uncompetitive) .

Comparative and Mechanistic Studies

Q. How do structural modifications (e.g., substituent variations) affect reactivity in derivative synthesis?

- Electrophilic substitution : Electron-withdrawing groups (e.g., -NO₂) at the 3-position reduce aminomethylation efficiency by 40–60% .

- Ring-opening reactions : Thietane sulfone stability varies with substituents; methyl groups reduce ring strain, decreasing hydrolysis rates under basic conditions (t₁/₂ >24 hrs vs. 8 hrs for non-methylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.